Heteronium bromide

Description

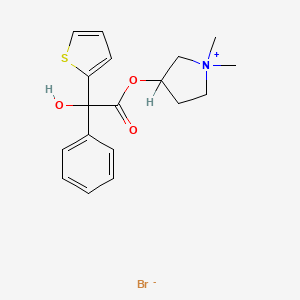

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2-phenyl-2-thiophen-2-ylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22NO3S.BrH/c1-19(2)11-10-15(13-19)22-17(20)18(21,16-9-6-12-23-16)14-7-4-3-5-8-14;/h3-9,12,15,21H,10-11,13H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPIBZXFYWMQBR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20993288 | |

| Record name | 3-{[Hydroxy(phenyl)(thiophen-2-yl)acetyl]oxy}-1,1-dimethylpyrrolidin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7247-57-6 | |

| Record name | Heteronium bromide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007247576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{[Hydroxy(phenyl)(thiophen-2-yl)acetyl]oxy}-1,1-dimethylpyrrolidin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HETERONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B41610WX8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Heteronium Bromide and Its Analogues

Semisynthetic and Total Synthesis Approaches for the Heteronium (B1210995) Bromide Scaffold

The construction of the Heteronium bromide scaffold, chemically known as (3α-Hydroxydiphenylacetoxy)-1,1-dimethylpyrrolidinium bromide, is primarily achieved through a convergent synthesis strategy. This involves the preparation of two key intermediates: a substituted 3-hydroxypyrrolidine and a diphenylacetic acid derivative, which are then combined and quaternized.

Total synthesis approaches build the pyrrolidine (B122466) ring from acyclic precursors. One common method involves the cyclization of aminoaldehyde derivatives. For instance, ozonolysis of an oxazine (B8389632) precursor can yield an aminoaldehyde that undergoes intramolecular cyclization to form the pyrrolidinyl core. mdpi.com

A more prevalent and often more efficient strategy is the semisynthetic approach , which utilizes commercially available chiral precursors like hydroxyproline. For example, Boc-protected trans-4-hydroxy-L-proline can be esterified and then oxidized to a ketoproline intermediate. mdpi.com Subsequent chemical modifications can then be performed to achieve the desired 3-hydroxypyrrolidine structure.

The final steps in the synthesis typically involve:

Esterification: The 3-hydroxypyrrolidine intermediate is reacted with a derivative of diphenylacetic acid, such as diphenylacetyl chloride, to form the ester linkage.

Quaternization: The resulting tertiary amine is then reacted with an alkylating agent, typically methyl bromide, to form the quaternary ammonium (B1175870) salt, yielding this compound. google.com This final step is crucial for conferring the permanent positive charge characteristic of this class of compounds. mdpi.com

Chemo- and Regioselective Synthesis of this compound Diastereomers and Stereoisomers

The biological activity of this compound is highly dependent on its stereochemistry, particularly at the C3 position of the pyrrolidine ring. Therefore, controlling the diastereoselectivity and stereoselectivity of the synthesis is paramount.

Stereoselectivity is often introduced early in the synthesis by using a chiral starting material, such as L- or D-hydroxyproline. mdpi.com Alternatively, stereoselective reactions can be employed. For example, the reduction of a 3-ketopyrrolidine precursor using stereoselective reducing agents like lithium triethylborohydride can provide high stereoselectivity for the desired alcohol. mdpi.com The Mitsunobu reaction offers another route, allowing for the inversion of stereochemistry at the hydroxyl-bearing carbon, which can be used to convert a readily available alcohol into its less accessible stereoisomer. mdpi.com

Chemo- and regioselectivity are also critical. For instance, during the esterification step, the hydroxyl group must react in preference to the ring nitrogen if it is not yet protected. This is typically achieved by using a protecting group (e.g., Boc) on the nitrogen, which is removed before the final quaternization step. The quaternization itself is a highly chemoselective reaction, targeting the lone pair of the tertiary nitrogen atom. google.com

Patented processes for related compounds, such as glycopyrronium (B1196793) bromide, highlight methods for separating diastereomeric mixtures. For example, the formation of intermediate salts with reagents like 5-nitroisophthalic acid can yield crystalline salts with different solubilities, allowing for the separation of erythro- and threo-isomers by digestion in a suitable organic solvent. google.com

Strategies for Derivatization and Analogue Synthesis of Quaternary Pyrrolidinium (B1226570) Bromides

The synthesis of analogues of this compound is a key strategy for developing new therapeutic agents and exploring structure-activity relationships. Derivatization can occur at several positions on the molecule. researchgate.netnih.gov

N-Substituents: The quaternary nitrogen can accommodate various alkyl or aryl groups. While this compound contains two methyl groups, analogues can be synthesized by reacting the tertiary amine precursor with different alkylating agents, such as ethyl bromide or benzyl (B1604629) bromide. researchgate.net The nature of these substituents can significantly influence the compound's lipophilicity and biological activity. mdpi.com

Ester Moiety: The diphenylacetate group can be replaced with a wide range of other carboxylic acids. This allows for the introduction of different functionalities, such as other aromatic rings, aliphatic chains, or heterocyclic systems, by using the corresponding acyl chlorides or activated acids in the esterification step.

Pyrrolidine Ring: Modifications to the pyrrolidinium core itself, though more complex, can also be achieved. This can involve introducing substituents at other positions on the ring, often requiring a full or semisynthetic approach starting from different precursors. nih.govresearchgate.net

The general synthetic route for these analogues follows the same fundamental steps of esterification and quaternization, providing a flexible platform for generating a diverse library of compounds.

| Modification Site | Reagents / Precursors | Resulting Analogue Type |

|---|---|---|

| Quaternary Nitrogen | Ethyl bromide, Benzyl bromide, Propargyl bromide | Varied N-alkyl, N-benzyl, or N-alkynyl groups |

| Ester Group | Cyclopentylmandelic acid, Tropic acid, Acetylsalicylic acid chloride | Analogues with different acidic moieties (e.g., Glycopyrronium, Atropine-like) |

| Pyrrolidine Ring | Substituted hydroxyprolines, Pyrrolidine-dione precursors | Ring-substituted or structurally altered scaffolds |

Green Chemistry Principles in the Synthesis of this compound and Related Compounds

Modern synthetic chemistry places increasing emphasis on sustainability and environmentally benign processes. The principles of green chemistry are being applied to the synthesis of quaternary ammonium compounds, including pyrrolidinium derivatives. thieme-connect.de

Key areas of focus include:

Alternative Solvents: Traditional syntheses often use volatile organic compounds (VOCs). Green approaches explore the use of more environmentally friendly solvents like ethanol, water, or ionic liquids. thieme-connect.devjol.info.vn Some reactions can even be performed under solvent-free conditions. thieme-connect.de

Catalysis: The use of recyclable and non-toxic catalysts, such as certain ionic liquids or biocatalysts (enzymes), can improve the efficiency and reduce the waste generated during synthesis. thieme-connect.de For example, enzymes can offer high stereoselectivity in key steps, reducing the need for chiral resolving agents.

Atom Economy: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are being explored for the synthesis of heterocyclic scaffolds like pyrrolidinones. vjol.info.vnresearchgate.net MCRs are highly atom-economical and can simplify synthetic procedures, reducing waste and energy consumption.

Renewable Feedstocks: Efforts are being made to derive starting materials from renewable sources. For instance, natural oils can be used as precursors for synthesizing certain types of quaternary ammonium compounds. researchgate.net

Degradable Products: A forward-looking green chemistry approach involves designing molecules that are effective but can also degrade into benign substances in the environment, which is a consideration for the broader class of quaternary ammonium compounds used as disinfectants. rsc.org

While the direct application of all these principles to this compound synthesis is still an emerging area, the broader trends in the synthesis of related heterocyclic and quaternary ammonium compounds point towards a more sustainable future for pharmaceutical manufacturing. nih.gov

Advanced Structural Elucidation and Conformational Analysis

Vibrational and Electronic Spectroscopic Characterization of Heteronium (B1210995) Bromide

Infrared and Raman Spectroscopy for Functional Group and Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques that probe the characteristic frequencies at which molecules absorb or scatter light, respectively. These frequencies are directly related to the vibrational modes of the chemical bonds within the molecule, making them invaluable for identifying functional groups and elucidating molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific wavelengths corresponding to their vibrational frequencies. When a molecule absorbs IR radiation, its bonds stretch or bend, leading to a change in its dipole moment. Fourier Transform Infrared (FTIR) spectroscopy is a widely used method that provides a spectrum representing the transmittance or absorbance of IR radiation across a range of wavenumbers (cm⁻¹). This spectrum serves as a molecular fingerprint, enabling the identification of specific functional groups.

For heteronium bromides, IR spectroscopy can reveal the presence of characteristic organic moieties. For instance, studies on related quaternary ammonium (B1175870) and phosphonium (B103445) salts, which share structural similarities with heteronium bromides, have shown distinct absorption bands. N-(acetamide) morpholinium bromide, a specific example of a heteronium bromide, has been characterized by FTIR, confirming the presence of its constituent functional groups nih.gov. Typical absorption bands expected for organic heteronium bromides include:

C-H stretching vibrations: Usually observed in the 3000-2800 cm⁻¹ region for aliphatic and aromatic C-H bonds.

C-N or C-P stretching vibrations: These are critical for identifying the quaternary center and often appear in the fingerprint region, typically between 1200-1000 cm⁻¹ for C-N and 700-600 cm⁻¹ for C-P bonds, though their exact positions can vary significantly based on the molecular environment researchgate.netmdpi.comspectroscopyonline.com.

Aromatic ring vibrations: If the heteronium structure includes aromatic rings, characteristic C=C stretching vibrations are typically observed in the 1600-1450 cm⁻¹ range.

C=O stretching: If carbonyl groups are present within the heteronium structure, a strong absorption band is expected around 1700-1650 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for Related Heteronium Salts

| Functional Group/Vibration Type | Expected Wavenumber (cm⁻¹) | Notes | Source Example |

| C-H Stretching (Aliphatic) | 3000-2800 | Presence of alkyl chains | nih.govresearchgate.netmdpi.com |

| C-H Stretching (Aromatic) | 3100-3000 | Presence of aromatic rings | nih.govresearchgate.netmdpi.com |

| C=O Stretching (Amide/Ketone) | 1700-1650 | If carbonyl groups are present | nih.gov (acetamide) |

| C=C Stretching (Aromatic) | 1600-1450 | Aromatic ring skeletal vibrations | nih.govresearchgate.netmdpi.com |

| C-N Stretching (Quaternary) | 1200-1000 | Indicative of the quaternary nitrogen center | nih.govresearchgate.netmdpi.com |

| C-P Stretching (Quaternary) | 700-600 | Indicative of the quaternary phosphorus center (for phosphonium salts) | researchgate.netmdpi.com |

| C-Br Vibrations | Variable | Often in the fingerprint region; can be difficult to assign directly | hilarispublisher.com |

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy by detecting vibrations that cause a change in the molecule's polarizability. It is particularly sensitive to symmetric vibrations and non-polar bonds, and often requires minimal sample preparation. For heteronium bromides, Raman spectroscopy can provide additional information about the molecular framework and the environment of the bromide anion. For example, studies on bromine itself and related bromide-containing systems show distinct Raman signals for molecular bromine (Br₂) and tribromide ions (Br₃⁻) around 320 cm⁻¹ and 160 cm⁻¹, respectively, while bromide ions (Br⁻) are typically Raman-inactive researchgate.net. While direct Raman spectra of heteronium bromides are not extensively detailed in the provided search results, the technique is generally applicable for identifying functional groups and studying molecular conformation due to its high spatial resolution and chemical specificity, especially in advanced techniques like Tip-Enhanced Raman Spectroscopy (TERS) spectroscopyonline.com. Raman spectroscopy is also noted for its utility in analyzing biomolecules and mineral signatures, indicating its broad applicability to diverse chemical structures frontiersin.org.

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Chromophore Behavior

UV-Vis and fluorescence spectroscopy are crucial for investigating the electronic structure and optical properties of molecules, particularly those containing conjugated systems or chromophores. These techniques probe electronic transitions from the ground state to excited states.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. The absorption spectrum reveals information about the electronic transitions within the molecule, such as π-π* and n-π* transitions. For heteronium bromides, the presence of aromatic rings, heteroatoms with lone pairs, or extended conjugation can lead to characteristic absorption bands in the UV-Vis region.

Mechanistic Chemistry and Reactivity Profiles of Heteronium Bromide

Examination of Quaternization Reactions Leading to the Heteronium (B1210995) Core

The formation of the heteronium core is achieved through a quaternization reaction, a class of reactions also known as the Menschutkin reaction. wikipedia.org This process involves the alkylation of a tertiary amine, in this case, the nitrogen atom within the tropane (B1204802) ring system of an alkaloid ester, with an alkyl halide to form a quaternary ammonium (B1175870) salt. wikipedia.orgtue.nl

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The tertiary amine acts as the nucleophile, using its lone pair of electrons to attack the electrophilic carbon of an alkyl halide, such as methyl bromide. This attack leads to the formation of a new carbon-nitrogen bond and the simultaneous displacement of the halide, which becomes the counterion. tue.nlrsc.org

The stereochemistry of this reaction is of significant interest, particularly with the rigid bicyclic tropane skeleton. Studies on the quaternization of tropan-3α-ol, tropan-3β-ol, and their derivatives have shown that the alkylating agent can approach the nitrogen atom from either the axial or equatorial position. nih.govrsc.orgacs.org The preferred direction of attack is influenced by steric hindrance. For many tropane compounds, equatorial alkylation is the predominant pathway, leading to the more thermodynamically stable product. nih.gov

The rate and success of the quaternization are dependent on several factors, including the nature of the alkylating agent, the structure of the tertiary amine, and the solvent used. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. researchgate.net The reaction is typically favored in polar solvents which can stabilize the charged transition state. semanticscholar.org

Nucleophilic Reactivity of the Bromide Counterion within Heteronium Systems

The bromide ion in Heteronium bromide, while often considered a spectator ion, can exhibit nucleophilic character under certain conditions. In the context of quaternary ammonium salts, the anion's nucleophilicity is a key factor in their application as phase-transfer catalysts (PTCs). wikipedia.orgyoutube.com These catalysts facilitate reactions between reactants located in separate immiscible phases (e.g., an aqueous and an organic phase) by transporting one of the reactants, often an anion, into the phase where the other reactant is soluble. wikipedia.org

The bromide ion can participate in nucleophilic substitution reactions. For instance, in a solution containing other electrophiles, the bromide ion can compete with other nucleophiles. The reactivity of the bromide ion is influenced by the solvent system. In polar protic solvents, the bromide ion is heavily solvated through hydrogen bonding, which reduces its nucleophilicity. In contrast, in polar aprotic solvents, the "naked" bromide ion is less solvated and thus more reactive. youtube.com

Quaternary ammonium salts containing bromide can also be involved in halogen exchange processes. youtube.com The bromide counterion can be exchanged for other anions, a process that can be driven by precipitation of the resulting salt or by using ion-exchange resins. The nature of the counterion can significantly affect the physical and chemical properties of the quaternary ammonium salt. nih.gov

Hydrolysis and Degradation Pathways of the Ester Linkage and Pyrrolidinium (B1226570) Ring

The chemical stability of this compound is largely determined by the susceptibility of its ester linkage to hydrolysis and the stability of the quaternary pyrrolidinium ring.

Ester Hydrolysis: The ester group is a primary site of degradation, undergoing hydrolysis under both acidic and basic conditions. libretexts.org The instability of compounds like atropine (B194438) methyl bromide in solution is mainly attributed to the hydrolysis of this ester linkage. wisconsin.edu The reaction involves the cleavage of the acyl-oxygen bond. wisconsin.edu

Basic hydrolysis (saponification) is typically a more significant degradation pathway. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. libretexts.orgwisconsin.edu This process is generally irreversible and leads to the formation of a carboxylate salt and an alcohol—in the case of atropine-derived heteronium compounds, tropic acid and tropine (B42219) methobromide, respectively. nih.gov Studies on the hydrolysis of atropine and its quaternary derivatives have shown that the reaction is catalyzed by hydroxyl ions. researchgate.net The positive charge on the quaternary nitrogen has been shown to significantly increase the rate of ester hydrolysis, with some studies indicating a thirty-five-fold increase compared to the corresponding tertiary amine. researchgate.net

Pyrrolidinium Ring Degradation: Quaternary ammonium cations are generally stable towards acids, oxidants, and most nucleophiles. wikipedia.org However, under harsh conditions or in the presence of very strong bases, degradation of the ring system can occur through pathways like the Sommelet–Hauser and Stevens rearrangements. wikipedia.org

Biodegradation is another relevant degradation pathway for the pyrrolidinium ring structure. While quaternary ammonium compounds can be biodegradable, the rate and extent of degradation are highly dependent on the specific structure and environmental conditions. researchgate.netnih.gov Studies on pyrrolidinium-based ionic liquids have shown that they can be degraded by microorganisms, although sometimes this leads to the accumulation of intermediate metabolites. researchgate.net Sorption to solids like sediments and sludge can be a competing process that reduces the bioavailability of these compounds for microbial degradation. nih.gov

Redox Chemistry and Electrophilic Reactivity of this compound

The redox chemistry of this compound is primarily centered on the quaternary ammonium cation. These cations are generally resistant to oxidation. wikipedia.org However, they can undergo reduction. Computational and experimental studies on the electrochemical stability of quaternary ammonium cations have identified several behaviors upon one-electron reduction. jove.comnih.gov

Depending on the structure, reduction can lead to:

Fragmentation: Tetraalkylammonium ions, upon reduction, can fragment into a tertiary amine and an alkyl radical. jove.comnih.gov

Ring-opening: If the quaternary nitrogen is part of a ring system, as in the pyrrolidinium core of this compound, reduction can induce ring-opening. jove.comnih.gov

Formation of Radicals: In cations containing multiple bonds, reduction may lead to the formation of radicals with only minor structural changes. jove.com

Systems where the nitrogen is part of a ring have been suggested to be, on average, more electrochemically stable than those that readily fragment. nih.gov The electroreduction of quaternary ammonium compounds is an area of active research. acs.org

The electrophilic reactivity of the this compound cation itself is limited due to the permanent positive charge on the nitrogen, which makes it an electron-poor center. The parent tropane alkaloids, however, can undergo electrophilic reactions. For instance, the tropane moiety can be hydroxylated at the C-6 position by enzymes like hyoscyamine (B1674123) 6β-hydroxylase. nih.gov

Kinetic and Thermodynamic Studies of Relevant Chemical Transformations

Kinetic and thermodynamic studies provide quantitative insights into the reactivity of this compound.

Kinetics of Quaternization: The quaternization of tertiary amines is a well-studied reaction. The reaction kinetics typically follow a second-order rate law, being first order in both the amine and the alkyl halide. tue.nl The rate of reaction is influenced by temperature, with an increase in temperature leading to a higher reaction rate constant. semanticscholar.org Thermodynamic parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined from temperature-dependent kinetic studies. researchgate.netsemanticscholar.org Negative values for the entropy of activation are often observed, indicating a more ordered transition state compared to the reactants. semanticscholar.org

| Tertiary Amine | Alkyl Halide | Solvent | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|

| Trialkylamines (general range) | Butyl Iodide | Acetonitrile | 9.94 - 12.0 |

| Heterocyclic amines (general range) | Butyl Iodide | Acetonitrile | 13.2 - 15.6 |

| N,N-dimethylaniline | Butyl Iodide | Acetonitrile | 13.2 - 15.6 |

Data adapted from studies on the quaternization of various tertiary amines. researchgate.net

Kinetics of Hydrolysis: The hydrolysis of the ester linkage in this compound analogues has been studied kinetically. The rate of hydrolysis is dependent on the hydroxyl ion concentration and temperature. researchgate.net Arrhenius equations have been developed to predict the half-life of compounds like atropine undergoing hydrolysis under specific conditions of constant temperature and pH. researchgate.net For instance, mandelyl tropine esters (like homatropine) have been found to hydrolyze approximately five times faster than the corresponding tropyl tropine esters (like atropine). wisconsin.edu

| Compound Type | Relative Hydrolysis Rate |

|---|---|

| Tropyl tropine esters (e.g., Atropine) | 1 |

| Mandelyl tropine esters (e.g., Homatropine) | ~5 |

| Quaternary tropine esters vs. Tertiary tropine esters | ~35 |

Data adapted from kinetic studies on tropine ester hydrolysis. wisconsin.eduresearchgate.net

Theoretical and Computational Investigations of Heteronium Bromide

Quantum Chemical Calculations (Ab Initio, DFT) for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Ab Initio (from the beginning) and Density Functional Theory (DFT) are used to solve the Schrödinger equation (or its density-based equivalent) to determine a molecule's electronic structure and stability without prior experimental data.

Energy Minimization and Geometrical Optimization of Ground and Transition States

A critical step in computational chemistry is to find the most stable three-dimensional arrangement of atoms in a molecule, known as energy minimization or geometry optimization. This process computationally explores the potential energy surface of the molecule to locate stationary points, which correspond to stable isomers (local or global minima) and transition states (saddle points). archive.org

For Heteronium (B1210995) bromide, this process would determine the most stable conformation by calculating interatomic forces and adjusting bond lengths, bond angles, and dihedral angles until a minimum energy structure is achieved. justia.comozmosi.com Furthermore, identifying transition states is crucial for studying reaction mechanisms, as it allows for the calculation of activation energy barriers, providing insight into the kinetics of potential chemical transformations involving the compound. archive.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting and explaining chemical reactivity. msckobe.comgoogle.comgoogleapis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile). google.comyaozh.com

An analysis of Heteronium bromide's frontier orbitals would involve visualizing their spatial distribution and calculating their energy levels. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key reactivity descriptor. google.comgoogleapis.com A small gap generally indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. google.comgoogleapis.com Other descriptors derived from these orbital energies, such as electronegativity, chemical hardness, and softness, would further quantify the molecule's reactivity profile. google.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model how a molecule like this compound behaves in different environments, such as in a vacuum or in a solvent.

These simulations would reveal the conformational landscape of this compound, identifying the different shapes (conformers) the molecule can adopt and the energy barriers between them. When solvent molecules (e.g., water) are included in the simulation, MD can provide detailed insights into solvation effects. This includes the formation of solvation shells around the cation and the bromide anion, the orientation of solvent molecules, and the strength of solute-solvent interactions, which are critical for understanding the compound's behavior in solution.

Computational Studies of Intermolecular Interactions and Ion Pairing Phenomena

The interactions between molecules, or between ions in a compound, govern many of its physical and chemical properties. Computational methods can be used to study these intermolecular forces, which include electrostatic interactions, hydrogen bonding, and van der Waals forces.

For this compound, an ionic compound, a primary focus would be on the phenomenon of ion pairing—the electrostatic attraction between the heteronium cation and the bromide anion. Computational studies could model the structure and stability of the ion pair, determining the optimal distance and orientation between the two ions. These investigations are crucial for understanding its behavior in solution and in the solid state, as the degree of ion pairing can significantly influence properties like solubility and reactivity.

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) via Computational Methods

Computational chemistry allows for the prediction of various spectroscopic properties before a compound is synthesized or analyzed experimentally. By calculating the response of a molecule's optimized geometry to magnetic fields (for NMR) or oscillating electric fields (for IR and UV-Vis), its spectra can be simulated.

For this compound, computational methods could predict:

NMR Spectra : Calculation of chemical shifts (¹H and ¹³C) and coupling constants, aiding in the interpretation of experimental spectra and confirming the molecular structure.

IR Spectra : Simulation of vibrational frequencies and their intensities, corresponding to the stretching and bending of chemical bonds. This helps in identifying functional groups present in the molecule.

UV-Vis Spectra : Prediction of electronic transitions, typically from the HOMO to the LUMO, which determine the wavelengths at which the molecule absorbs light.

These predicted spectra serve as valuable tools for structural elucidation and for corroborating experimental findings.

Structure-Property Relationships based on Computational Models (e.g., how structural changes influence chemical stability or reactivity)

Computational models are instrumental in establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). These models correlate a molecule's structural or electronic features (descriptors) with its chemical properties, stability, or biological activity.

For this compound, computational models could be used to explore how modifications to its chemical structure—for instance, changing a substituent on one of the rings—would affect its properties. By calculating descriptors such as the HOMO-LUMO gap, dipole moment, or surface area for a series of related molecules, one could build a model to predict how these changes influence chemical stability or reactivity. This approach is fundamental in rational drug design and materials science for optimizing molecular properties for a specific application.

Applications and Role in Contemporary Chemical Research

Heteronium (B1210995) Bromide as a Model System for Quaternary Heterocyclic Chemistry

Quaternary heterocyclic compounds are fundamental structures in organic chemistry, serving as scaffolds for drug development, catalysts, and functional materials. They are characterized by a positively charged nitrogen atom within a heterocyclic ring, bonded to four carbon atoms. This permanent charge imparts unique properties, making them valuable as model systems for studying ionic interactions, reaction mechanisms, and structure-activity relationships.

Despite the potential of its structure, which includes a chiral center and both aromatic and heterocyclic rings, there is a lack of specific studies in the available literature that explicitly utilize heteronium bromide as a model system for investigating the broader principles of quaternary heterocyclic chemistry. Research in this area tends to focus on simpler or more synthetically versatile quaternary ammonium (B1175870) salts.

Exploration in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry investigates the non-covalent interactions between molecules, leading to the formation of organized assemblies. Host-guest chemistry, a central concept in this field, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. fiveable.mewikipedia.orgdbpedia.org Quaternary ammonium cations are often studied as guests due to their positive charge, which can lead to strong electrostatic interactions with anionic or electron-rich hosts.

While the structural features of the this compound cation—a pyrrolidinium (B1226570) ring and aromatic moieties—suggest it could participate in host-guest interactions, there is no specific research available that details such explorations. The scientific literature on supramolecular chemistry and host-guest interactions involving quaternary ammonium salts is extensive, but studies focusing on this compound in this capacity are not present in publicly accessible databases. mdpi.comthno.org

Advanced Chemical Synthesis Applications (e.g., as a Catalyst Component or Reagent)

Quaternary ammonium salts are widely used in advanced chemical synthesis, most notably as phase-transfer catalysts. These catalysts facilitate the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary.

General research has been conducted on the use of various heterocyclic compounds and picolinium bromide in chemical synthesis. nih.gov However, there is no specific information available in the scientific literature detailing the application of this compound as a catalyst component or reagent in advanced chemical synthesis. The potential catalytic activity of this compound remains an unexplored area of research.

Investigation in Materials Science Contexts (e.g., as building blocks for functional polymers)

Functional polymers, which possess specific chemical, electronic, or biological functions, are a cornerstone of modern materials science. Quaternary ammonium compounds are frequently incorporated into polymer structures to create materials with antimicrobial properties, ion-exchange capabilities, or specific conductivity characteristics.

The synthesis of functional polymers often involves the polymerization of monomers containing desired functional groups. nih.gov While this compound possesses reactive sites that could potentially be used for incorporation into a polymer backbone or as a pendant group, there are no published studies on its use as a building block for functional polymers. The investigation of this compound in materials science contexts appears to be a field with no significant research to date.

Electrochemical Studies and Applications in Analytical Chemistry

The electrochemical properties of quaternary ammonium salts are of significant interest, particularly in the development of electrolytes for batteries and capacitors, as well as in various analytical techniques. The reduction and oxidation potentials of these compounds determine their electrochemical stability and suitability for such applications.

Studies on the electrochemical behavior of the bromide anion and general classes of heterocyclic compounds have been performed. mdpi.comresearchgate.net However, a review of the literature reveals a lack of specific electrochemical studies on this compound. Consequently, there are no documented applications of this compound in analytical chemistry that leverage its electrochemical properties.

Advanced Analytical Techniques in Heteronium Bromide Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of ions, which is crucial for confirming the molecular formula of a compound like Heteronium (B1210995) bromide. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions chemguide.co.uk.

When Heteronium bromide is analyzed by HRMS, it generates a molecular ion peak corresponding to its exact molecular weight. This technique also provides valuable information through fragmentation analysis. Upon ionization, molecules can break down into smaller, characteristic fragments. Analyzing these fragments, often referred to as a fragmentation pattern, can reveal structural details about the compound, such as the presence of specific functional groups or the connectivity of atoms within the molecule miamioh.eduacdlabs.com. For this compound, HRMS could identify fragments that are indicative of its cation and the bromide anion, thereby corroborating its proposed structure. For instance, the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) would be evident in the mass spectrum, showing characteristic isotopic abundance ratios msu.edu.

Chromatographic Techniques for Separation and Purity Profiling (e.g., HPLC, GC)

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for assessing the purity of this compound and separating it from potential impurities or byproducts from its synthesis.

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of non-volatile and thermally labile compounds, making it suitable for many organic salts like this compound torontech.comsielc.comnih.govresearchgate.net. In an HPLC analysis, this compound would be separated from impurities based on its differential interaction with a stationary phase within a column and a mobile liquid phase. The resulting chromatogram displays peaks corresponding to each separated component, with the retention time and peak area providing information about the compound's identity and quantity. Purity is typically assessed by the relative area of the main peak compared to those of any detected impurities torontech.comavantorsciences.com. HPLC can also be adapted to analyze ionic compounds, including bromide ions, by employing specific column chemistries and mobile phase additives sielc.comlumexinstruments.comnih.gov.

Gas Chromatography (GC) is primarily used for volatile and thermally stable compounds. While this compound itself might not be directly amenable to GC without derivatization due to its ionic nature and potential low volatility, GC coupled with Mass Spectrometry (GC-MS) is invaluable for identifying and quantifying volatile impurities that might be present in a sample of this compound mdpi.comresearchgate.netmdpi.comnih.govpensoft.net. For example, if the synthesis of this compound involved volatile starting materials or produced volatile byproducts, GC-MS could detect and characterize these. The presence of bromine in impurities can be readily identified through characteristic mass fragments and isotopic patterns in GC-MS analysis researchgate.netmdpi.comnih.gov.

Capillary Electrophoresis for Ionic Compound Analysis

Capillary Electrophoresis (CE) is a versatile technique particularly well-suited for the separation and analysis of ionic species, including anions like bromide lumexinstruments.comnih.govumich.edunih.govlcms.cz. In CE, analytes are separated based on their differential migration in an electric field within a narrow capillary filled with an electrolyte buffer. The separation is driven by the combined effects of electroosmotic flow (EOF) and electrophoretic mobility.

For this compound, CE could be employed to analyze the bromide anion component or potentially the entire ionic compound if appropriate conditions are established. The technique offers high separation efficiency, sensitivity, and requires minimal sample volumes umich.edu. By optimizing the background electrolyte (BGE) composition, capillary coating, voltage, and temperature, researchers can achieve baseline separation of bromide ions from other co-existing ions or impurities lumexinstruments.comnih.govnih.gov. Detection is typically performed using UV-Vis absorption, often at low wavelengths (e.g., 200 nm) for inorganic ions, or via indirect detection methods if the analyte lacks a chromophore lumexinstruments.comlcms.cz.

Thermal Analysis (e.g., TGA, DSC) for Phase Transitions and Decomposition Pathways

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical information about the thermal stability and phase transitions of this compound researchgate.netperkinelmer.comxrfscientific.comopenaccessjournals.comri.se.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to determine thermal stability, decomposition temperatures, and the presence of volatile components such as adsorbed moisture or solvent residues xrfscientific.comopenaccessjournals.com. For this compound, TGA would reveal at what temperatures it begins to decompose and the extent of mass loss associated with these processes. This can help elucidate decomposition pathways, identifying the temperatures at which specific bonds break or volatile species are released.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. It is used to identify thermal events such as melting, crystallization, glass transitions, and decomposition. For this compound, DSC could precisely determine its melting point, providing a key physical characteristic. It can also detect solid-state phase transitions or the onset and nature (endothermic or exothermic) of its decomposition processes, complementing the mass-loss data from TGA researchgate.netperkinelmer.comxrfscientific.comri.se. When used simultaneously (STA - Simultaneous Thermal Analysis), TGA and DSC provide a more comprehensive thermal profile of the compound, correlating mass changes with energy flow perkinelmer.comri.se.

Compound List:

this compound

Bromide

Future Research Trajectories for Heteronium Bromide Chemistry

Development of Asymmetric Synthesis Methodologies

The development of synthetic routes to produce enantiomerically pure Heteronium (B1210995) bromide is a significant area for future research. Currently, the synthesis of chiral quaternary ammonium (B1175870) salts, a class of compounds to which Heteronium bromide belongs, is an active field of investigation. These chiral compounds are of high interest, particularly for their application as phase-transfer catalysts in asymmetric synthesis.

Future research in the asymmetric synthesis of this compound is likely to focus on several key strategies. One promising avenue is the use of a chiral pool approach, starting from enantiomerically pure precursors. For this compound, this could involve sourcing a chiral derivative of 3-hydroxypyrrolidine. Methodologies for preparing chiral 3-hydroxypyrrolidine and its derivatives are known, and adapting these to a scalable synthesis of enantiomerically pure this compound would be a valuable endeavor.

Another important research direction is the development of novel asymmetric catalytic methods. This could involve the use of chiral catalysts to control the stereochemistry during the formation of the quaternary ammonium center or other stereocenters in the molecule. The design of bifunctional catalysts, which can activate both the nucleophile and the electrophile in a reaction, has shown promise in the synthesis of other complex chiral molecules and could be applied to this compound.

Furthermore, the generation and screening of catalyst libraries could accelerate the discovery of efficient and highly selective catalysts for the asymmetric synthesis of this compound and its analogs. High-throughput screening methods would be instrumental in rapidly identifying optimal reaction conditions and catalyst structures. The insights gained from these studies would not only provide access to enantiomerically pure this compound but also contribute to the broader field of asymmetric synthesis of complex quaternary ammonium salts.

Integration with Automated Synthesis and Flow Chemistry Techniques

The integration of automated synthesis and flow chemistry techniques represents a promising frontier for the future production of this compound. Continuous flow synthesis, in particular, offers several advantages over traditional batch processing for the synthesis of ionic liquids and quaternary ammonium salts. These benefits include enhanced control over reaction parameters such as temperature and mixing, improved safety profiles for highly exothermic reactions, and the potential for solvent-free and halide-free synthetic routes, which can lead to products of higher purity.

Future research should explore the development of a continuous flow process for the synthesis of this compound. This would involve the design of a microreactor system capable of handling the specific reactants and reaction conditions required. The quaternization step, in particular, is often exothermic and can be more effectively managed in a continuous flow setup, minimizing the formation of side products. A notable advantage of flow chemistry is the ability to rapidly screen a wide range of reaction conditions to optimize yield and purity.

Moreover, the construction of a chiral pyrrolidine (B122466) library using a flow protocol has been demonstrated, indicating the feasibility of applying this technology to the synthesis of chiral analogs of this compound. The combination of flow chemistry with other enabling technologies, such as microwave-assisted synthesis, could further accelerate reaction times and improve efficiency.

The development of a fully automated synthesis platform for this compound and its derivatives would enable high-throughput synthesis and the rapid generation of compound libraries for screening purposes. Such a platform would integrate robotic handling of reagents with in-line purification and analysis, significantly reducing manual intervention and accelerating the discovery of new compounds with desired properties.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The implementation of advanced spectroscopic probes for real-time reaction monitoring is a critical area for future research in the synthesis of this compound. Process Analytical Technology (PAT) tools, such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, particularly with Attenuated Total Reflectance (ATR) probes, and Raman spectroscopy, offer the potential for a deeper understanding and more precise control of the synthetic process.

Future investigations should focus on applying these in-situ techniques to monitor the key stages of this compound synthesis. For example, ATR-FTIR spectroscopy can be used to track the concentration of reactants, the formation of intermediates, and the appearance of the final product in real-time. This data can provide valuable insights into the reaction kinetics and mechanism, allowing for the optimization of reaction parameters to maximize yield and minimize impurities.

Raman spectroscopy is another powerful tool that can be employed for real-time monitoring. Its ability to provide information about molecular vibrations makes it well-suited for tracking changes in the chemical structure during the reaction. Furthermore, Raman spectroscopy can be particularly useful for monitoring crystallization processes, which is essential for controlling the solid-state properties of the final this compound product, such as polymorphism and crystal size distribution.

Expanding Computational Models for Predictive Chemical Design

The expansion of computational models for the predictive chemical design of this compound and its analogs holds significant potential for accelerating research and development in this area. The use of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, has become an invaluable tool in modern chemistry.

Future research should focus on the development of robust QSPR models to predict the key physicochemical properties of this compound and its derivatives. These properties could include melting point, viscosity, density, and ionic conductivity, which are crucial for its potential applications. By training these models on experimental data, it will be possible to screen virtual libraries of compounds and identify candidates with desired properties before undertaking their synthesis, thereby saving significant time and resources.

Similarly, the development of QSAR models could be instrumental in predicting the biological activities of this compound analogs. This would involve correlating the molecular structures of these compounds with their observed biological effects, enabling the in-silico design of new molecules with enhanced or specific activities.

At a more fundamental level, the application of computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide a deeper understanding of the chemical behavior of this compound at the molecular level. DFT calculations can be used to investigate its electronic structure, reactivity, and spectroscopic properties. MD simulations can provide insights into its intermolecular interactions, solvation effects, and transport properties in different environments. The integration of these computational approaches will undoubtedly play a pivotal role in the rational design and optimization of this compound-based compounds for a wide range of applications.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The exploration of novel reactivity patterns and unconventional transformations of this compound presents a fertile ground for future chemical research. The unique combination of functional groups within the this compound structure—a pyrrolidinium (B1226570) ring, a hydroxyl group, and a thiophene (B33073) moiety—offers a multitude of possibilities for chemical modification and the discovery of new reactions.

One promising avenue for future investigation is the reactivity of the pyrrolidinium ring itself. While generally stable, under certain conditions, ring-opening reactions of pyrrolidinium cations can occur. Exploring the conditions that could induce such transformations in this compound could lead to the synthesis of novel acyclic ammonium compounds with potentially interesting properties and applications.

The thiophene moiety is another key area for the exploration of novel reactivity. Thiophene and its derivatives are known to participate in a wide range of chemical reactions, including electrophilic substitution, metalation, and various coupling reactions. Investigating the reactivity of the thiophene ring in this compound could lead to the development of new methods for its functionalization, allowing for the synthesis of a diverse range of analogs with tailored properties.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Heteronium bromide in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for procedures generating aerosols .

- Waste Management : Collect solid waste (e.g., contaminated gels, debris) in double-bagged black trash bags. Liquid waste must be filtered using ethidium bromide-specific systems before drain disposal .

- Decontamination : Clean work surfaces with 1% SDS solution followed by 70% ethanol. Document training compliance for all personnel .

Q. Which spectroscopic and chromatographic methods are suitable for characterizing the purity and structure of this compound?

- Methodological Answer :

- XRD : Confirm crystalline structure by comparing diffraction patterns with reference data .

- ATR-FTIR : Identify functional groups (e.g., bromide bonds) via characteristic absorption bands .

- HPLC : Assess purity using reverse-phase chromatography with UV detection, referencing pharmacopeial standards (e.g., USP methods for related bromides) .

- TGA : Estimate vapor pressure and thermal stability by analyzing mass loss under isothermal conditions .

Table 1 : Common Analytical Techniques for this compound Characterization

| Technique | Purpose | Key Parameters | Reference |

|---|---|---|---|

| XRD | Crystallinity | Peak intensity, 2θ angles | |

| FTIR | Functional groups | Wavenumbers (500–4000 cm⁻¹) | |

| HPLC | Purity | Retention time, peak area |

Q. How should researchers design synthesis protocols for this compound to ensure reproducibility?

- Methodological Answer :

- Stepwise Synthesis : Optimize stoichiometry and reaction time using controlled anion-exchange processes (e.g., halide substitution in quaternary ammonium salts) .

- Purification : Recrystallize in anhydrous ethanol, and validate purity via melting point analysis and elemental microanalysis.

- Documentation : Include detailed reagent quantities, solvent ratios, and spectral data in supplementary materials to enable replication .

Advanced Research Questions

Q. How can transient effects in experimental systems influence the interpretation of this compound’s solute transport behavior?

- Methodological Answer :

- Controlled Irrigation Studies : Use flux-controlled sprinkler systems to simulate steady-state water flow, as applied in bromide tracer experiments .

- Sampling Strategy : Deploy vacuum solution samplers at multiple depths (e.g., 0.3–4.5 m) to capture lateral and vertical solute velocity variations .

- Data Normalization : Calculate coefficients of variation (CV) for mass recovery to distinguish experimental noise from true transport heterogeneity .

Table 2 : Key Parameters in Solute Transport Experiments

| Parameter | Measurement | Significance | Reference |

|---|---|---|---|

| CV of mass recovery | 50% at shallow depths | Indicates spatial variability | |

| Vertical velocity | Ratio of flux to water content | Highlights transient irrigation effects |

Q. What strategies resolve discrepancies between computational models and experimental data for this compound’s thermodynamic properties?

- Methodological Answer :

- Model Calibration : Refine parameters (e.g., diffusion coefficients) using iterative fitting against TGA-derived vapor pressure data .

- Sensitivity Analysis : Identify dominant variables (e.g., temperature, humidity) affecting bromide stability in open-cycle systems .

- Validation : Compare simulated and experimental heat/mass transfer coefficients in falling-film generators, adjusting boundary conditions for alignment .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for pharmaceutical applications?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates .

- DoE Optimization : Use factorial design to evaluate critical factors (e.g., pH, temperature) and minimize impurity formation .

- Reference Standards : Cross-validate batches against certified reference materials (CRMs) for bromide content and counterion ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.